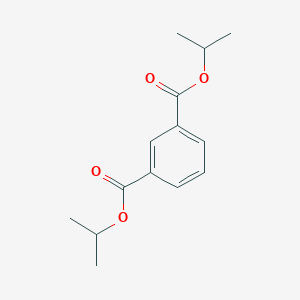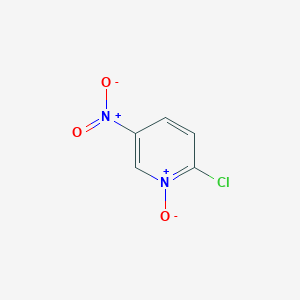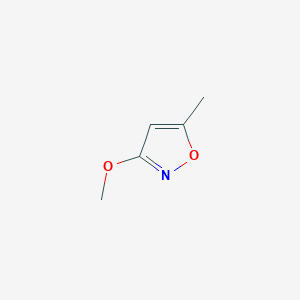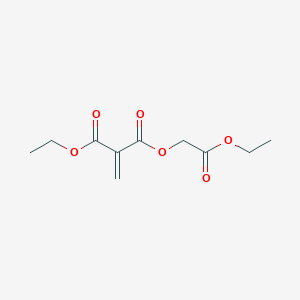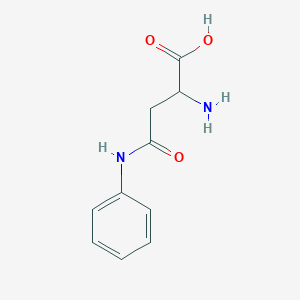
2-Amino-4-anilino-4-oxobutansäure
Übersicht
Beschreibung
2-Amino-4-anilino-4-oxobutanoic acid is a synthetic compound that belongs to the class of α-ketoamides. It has a molecular formula of C11H12N2O3 and a molecular weight of 220.23 g/mol. This compound is known for its various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-anilino-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential anti-inflammatory, anti-tumor, and anti-viral properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
The primary target of 2-Amino-4-anilino-4-oxobutanoic acid is the enzyme Mycobacterium smegmatis acyltransferase (MsAcT) . This enzyme plays a crucial role in the formation of amide bonds, which are widely found in many natural compounds, agrochemicals, and pharmaceuticals .
Mode of Action
2-Amino-4-anilino-4-oxobutanoic acid interacts with its target, MsAcT, to facilitate the formation of aminooxo-acids . The compound is used as a substrate in the enzymatic reaction, leading to the formation of amide bonds . This interaction results in the synthesis of aminooxo-acids in water, with excellent yields and rapid reactions .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Amino-4-anilino-4-oxobutanoic acid is the enzymatic amide bond formation . This pathway involves the condensation reactions between amines and carboxylic acids, typically catalyzed by enzymes such as MsAcT . The downstream effects of this pathway include the synthesis of aminooxo-acids, which are key intermediates in various biochemical processes .
Pharmacokinetics
It’s known that the compound is a metabolite of vorinostat . The pharmacokinetics of Vorinostat’s inactive metabolites, including 4-anilino-4-oxobutanoic acid, have been characterized . More rigorous assessment of 2-Amino-4-anilino-4-oxobutanoic acid pharmacokinetics, including clinical drug interaction studies, will be informative .
Result of Action
The result of the action of 2-Amino-4-anilino-4-oxobutanoic acid is the formation of aminooxo-acids . These compounds are synthesized with excellent conversion rates and short reaction times . The formation of these aminooxo-acids is a key step in various biochemical processes .
Action Environment
The action of 2-Amino-4-anilino-4-oxobutanoic acid is influenced by environmental factors such as the presence of water and the specific enzymes required for the reaction . The enzymatic stability of MsAcT, for example, contributes to the efficiency of the reaction . The compound demonstrates remarkable activity even at high substrate concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Amino-4-anilino-4-oxobutanoic acid involves the enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis (MsAcT). This method is carried out in water with excellent yields (68–94%) and rapid reactions (0.5–5 hours) starting from anilines and a range of different anhydrides . The reaction conditions include using 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL MsAcT .
Industrial Production Methods
The industrial production of 2-Amino-4-anilino-4-oxobutanoic acid can be achieved through large-scale biotransformations using the same enzymatic method. The high substrate-to-catalyst ratio (Msubstrate / Mcatalyst: 25,000), enzymatic stability (one month without any activity loss), and excellent protein purification yields make this process a green and cost-efficient approach .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-anilino-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Amino-4-anilino-4-oxobutanoic acid include:
- 2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid
- 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Uniqueness
What sets 2-Amino-4-anilino-4-oxobutanoic acid apart from these similar compounds is its unique combination of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, its efficient and green synthetic route using enzymatic methods makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-amino-4-anilino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUCEQZKGWZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326488 | |
| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220953-95-6 | |
| Record name | N-Phenylasparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220953-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


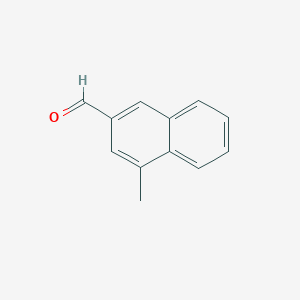
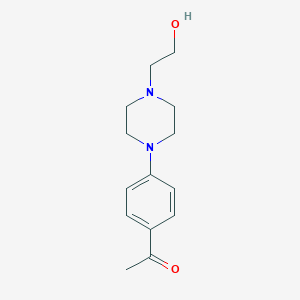
![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)
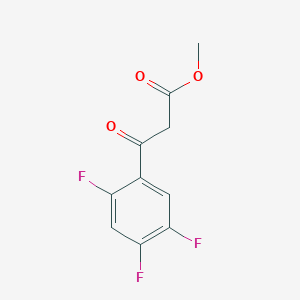
![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
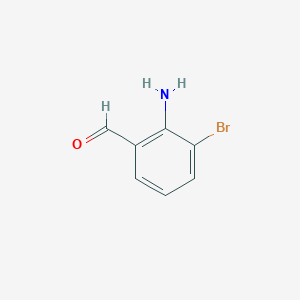
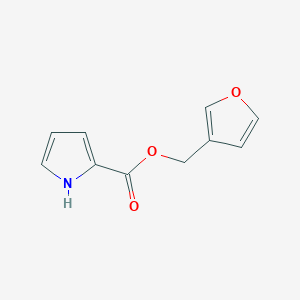
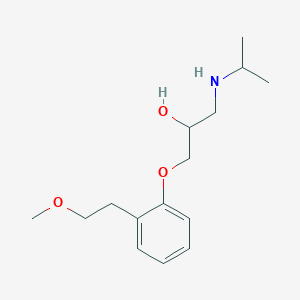
![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)
![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)
